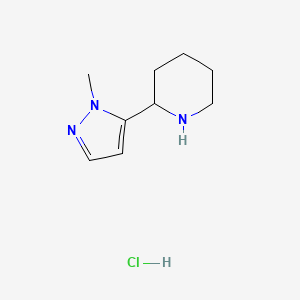
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
Descripción general
Descripción
The compound “2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride” is a complex organic molecule that contains a piperidine ring and a pyrazole ring . The piperidine ring is a common structure in many pharmaceutical drugs , and the pyrazole ring is a component of various important biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring attached to the pyrazole ring at the 2-position . The pyrazole ring would carry a methyl group at the 1-position .Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Potential
Aurora Kinase Inhibitor Development : A study discussed the synthesis of compounds with potential utility in treating cancer by inhibiting Aurora A kinase, showcasing the relevance of similar structures in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Anticholinesterase Agents : Research on pyrazoline derivatives, including those structurally related to the compound , demonstrated their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (M. Altıntop, 2020).
CB1 Cannabinoid Receptor Interaction : A study elucidated the molecular interaction between a pyrazole carboxamide derivative and the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions and the design of receptor antagonists (J. Shim et al., 2002).
PET Imaging Agents : The synthesis and evaluation of a potential PET imaging agent for CB1 receptors were detailed, highlighting the role of related structures in developing diagnostic tools for neurological research (J. Kumar et al., 2004).
Chemical Synthesis and Structural Studies
Tautomerism and Structural Analysis : Investigations into the tautomeric structures of pyrazolone derivatives annealed with piperidine, providing insights into their chemical behavior and structural properties (B. I. Buzykin et al., 2014).
Novel Heterocyclic Amino Acids : Research focused on the development and synthesis of novel heterocyclic amino acids featuring pyrazole and piperidine structures for use as building blocks in chemical synthesis (Gita Matulevičiūtė et al., 2021).
Synthesis of Key Intermediates : A study outlined a robust synthesis method for a key intermediate in the synthesis of Crizotinib, demonstrating the importance of such structures in pharmaceutical development (Steven J. Fussell et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYINUVBLQJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride | |
CAS RN |
1609402-74-5 | |
| Record name | Piperidine, 2-(1-methyl-1H-pyrazol-5-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)

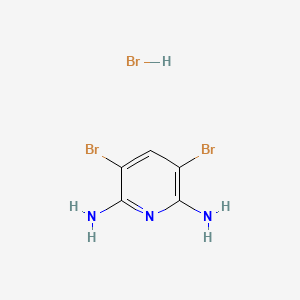
![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)
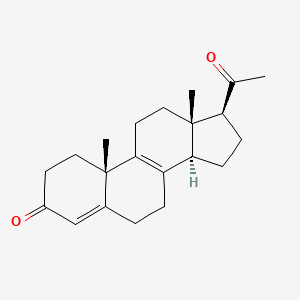

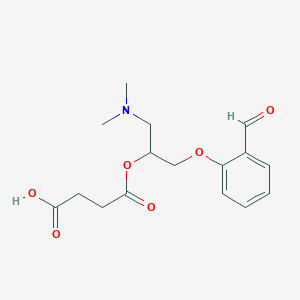

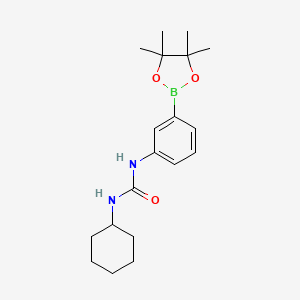
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

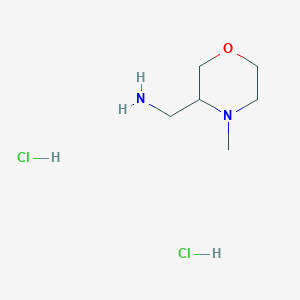
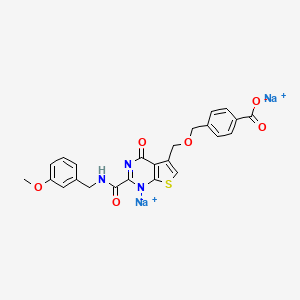
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)